molecular formula C15H21N5O2 B606784 Tofacitinib metabolite M2 CAS No. 1243290-37-0

Tofacitinib metabolite M2

Cat. No. B606784
M. Wt: 303.36
InChI Key: CCOHWQFOFWCBMH-PWSUYJOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CP-690550A is a novel JAK3 inhibitor, an immunosuppressant for the treatment of rheumatoid arthritis, transplant rejection, psoriasis and other immune-mediated disorders.

Scientific Research Applications

Mechanism of Generation

Tofacitinib generates two metabolites: M2 (alcohol) and M4 (acid). A study by Le et al. (2016) provides insights into the generation of these metabolites. The research indicates that M2 and M4 are formed through oxidation and loss of the nitrile. The study utilized in vitro human liver microsomes to track the transformation from tofacitinib to these metabolites, revealing the involvement of enzymes like aldo-keto reductase 1C1, aldehyde oxidase, and possibly CYP3A4 in the formation of M2.

Impact on Immune Response

Tofacitinib's effects on immune response, particularly in the context of viral infections, have been studied by Krzyżowska et al. (2022). Their research in a mouse model shows that tofacitinib treatment can increase the severity of herpes simplex encephalitis by impairing the antiviral response. This suggests that the metabolite M2, as part of the tofacitinib pathway, might influence immune cell functioning and response to infections.

Role in Atherosclerosis

A study by Wang et al. (2017) explored tofacitinib's role in atherosclerosis. They found that tofacitinib significantly reduced atherosclerotic plaque and macrophage content in plaques, suggesting a potential anti-inflammatory effect. This could imply that M2, as a metabolite, might also play a role in inflammatory processes and cardiovascular disease.

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of tofacitinib, including metabolite M2, were detailed by Dowty et al. (2014). Their findings indicate that hepatic clearance is a major pathway for tofacitinib, with CYP3A4 and CYP2C19 being involved in its metabolism. This information is crucial for understanding how M2 is formed and processed within the body.

Effects on Dendritic Cells and Macrophages

Research by Stalder et al. (2019) investigated tofacitinib's in vitro effects on human dendritic cells and macrophages. They observed that tofacitinib, and potentially its metabolites including M2, can impact the differentiation of these cells, favoring a M1-like pro-inflammatory macrophage development. This could have implications for the metabolite's role in immune modulation.

Tofacitinib in Rheumatoid Arthritis

A post hoc analysis from Strand et al. (2018) examined the efficacy of tofacitinib in rheumatoid arthritis. While the study focuses on the drug itself, the findings indirectly contribute to understanding how M2, as a metabolite, might be involved in modulating disease activity in rheumatoid arthritis.

properties

CAS RN

1243290-37-0

Product Name

Tofacitinib metabolite M2

Molecular Formula

C15H21N5O2

Molecular Weight

303.36

IUPAC Name

2-Hydroxy-1-(4-methyl-3-(methyl-(7hpyrrolo(2,3-d)pyrimidin-4-yl)-amino)-piperidin-1-yl)-ethanone

InChI

InChI=1S/C15H21N5O2/c1-10-4-6-20(13(22)8-21)7-12(10)19(2)15-11-3-5-16-14(11)17-9-18-15/h3,5,9-10,12,21H,4,6-8H2,1-2H3,(H,16,17,18)/t10-,12+/m1/s1

InChI Key

CCOHWQFOFWCBMH-PWSUYJOCSA-N

SMILES

C[C@@H]1CCN(C[C@@H]1N(C)c2c3cc[nH]c3ncn2)C(=O)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CP-690550A;  CP-690,550A;  CP 690550A;  CP690550A;  Tofacitinib metabolite M2;  UNII-Q7ZOK859UK.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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